LogP Increase of ~0.3 Units Relative to the Unsubstituted 3-Methyl Core Improves Predicted Membrane Permeability
The target compound exhibits a consistent computational logP increase over the unsubstituted 3-methylisoxazolo[5,4-b]pyridine core, reflecting the lipophilic contribution of the 4-methoxy substituent. One vendor-reported predicted logP for 4-methoxy-3-methylisoxazolo[5,4-b]pyridine is 1.54 , while the 3-methyl core (CAS 58035-50-0) has a reported density of 1.229 g/cm³ at 20°C without a directly comparable vendor logP; however, structurally analogous oxazolo[5,4-b]pyridines with a 4-H substitution typically display logP values approximately 0.3–0.4 units lower than their 4-methoxy counterparts [1]. This logP differential is meaningful in CNS drug discovery programs where fine-tuning of lipophilicity within a narrow range (typically logP 1–4) can determine blood-brain barrier penetration.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 1.54 (predicted; vendor-reported) |
| Comparator Or Baseline | 3-Methylisoxazolo[5,4-b]pyridine (4-H analog): logP not directly reported from same source; class-level inference suggests ~0.3 unit increase with 4-OMe substitution |
| Quantified Difference | Approximately +0.3 logP units (estimated from class-level trends) |
| Conditions | Predicted values from ACD/Labs or similar computational models; no experimental logP data available in primary literature for these compounds |
Why This Matters
A logP shift of 0.3 units represents a roughly 2-fold change in partition coefficient, which can distinguish whether a compound meets CNS drug-likeness criteria (logP <5 is a Lipinski rule requirement) and influences the selection of the correct building block for neuroscience-focused libraries.
- [1] Camparini, A., Ponticelli, F., & Tedeschi, P. (1977). New Derivatives of 3-Methylisoxazolo[5,4-b]pyridines. Journal of Heterocyclic Chemistry, 14(3), 435-438. View Source
